molecular formula C20H30O6 B1263382 (4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde CAS No. 5948-43-6

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde

Cat. No.: B1263382
CAS No.: 5948-43-6
M. Wt: 366.4 g/mol
InChI Key: YRNWJHCNUMMHJM-HWVDVRMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is a naturally occurring compound isolated from cultures of the fungus Punctularia atropurpurascens. This compound has garnered attention due to its potent antifungal, antibacterial, and cytotoxic activities . The aldehyde group, along with the high number of hydroxyl groups, is believed to be responsible for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde can be synthesized through the oxidation of its corresponding alcohol, phlebiakauranol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid .

Industrial Production Methods

Industrial production of phlebiakauranol aldehyde involves the fermentation of Punctularia atropurpurascens cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alcohols, acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hemiacetals, acetals.

Mechanism of Action

The mechanism of action of phlebiakauranol aldehyde involves its interaction with cellular components, leading to the disruption of essential biological processes. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to their inactivation . This reactivity is responsible for its antifungal, antibacterial, and cytotoxic activities .

Comparison with Similar Compounds

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is unique due to its potent biological activities and the presence of multiple hydroxyl groups. Similar compounds include:

This compound stands out due to its strong antifungal activity and the presence of multiple hydroxyl groups, which contribute to its unique biological properties .

Properties

CAS No.

5948-43-6

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde

InChI

InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17?,18+,19+,20?/m1/s1

InChI Key

YRNWJHCNUMMHJM-HWVDVRMHSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC34C2(C(=O)[C@@H]([C@@](C3)([C@](C4)(C=O)O)O)O)O)(C)C

SMILES

CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C

Synonyms

phlebiakauranol aldehyde

Origin of Product

United States

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